ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes and thiourea in the presence of a base. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups may participate in hydrogen bonding and electrostatic interactions, while the sulfur atom can form coordination complexes with metal ions.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of different functional groups can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-phenyl-2-sulfanylidene-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)12-11(9-6-4-3-5-7-9)10(8-16)13(17)18-14(12)21/h3-7H,2H2,1H3,(H3,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYQOSRTQJRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(NC1=S)N)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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